6-methyl-N-[2-(methylsulfanyl)phenyl]-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide
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Overview
Description
6-methyl-N-[2-(methylsulfanyl)phenyl]-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is a complex organic compound with a unique structure that includes a thiazine ring, a carboxamide group, and a methylsulfanyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-N-[2-(methylsulfanyl)phenyl]-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide typically involves multiple steps. One common method starts with the preparation of the thiazine ring, followed by the introduction of the carboxamide group and the methylsulfanyl substituent. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps would include the careful control of reaction temperatures, pressures, and the use of high-purity reagents.
Chemical Reactions Analysis
Types of Reactions
6-methyl-N-[2-(methylsulfanyl)phenyl]-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Halogens (e.g., bromine) or nitro groups can be introduced using appropriate electrophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the carboxamide group can produce primary amines.
Scientific Research Applications
6-methyl-N-[2-(methylsulfanyl)phenyl]-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 6-methyl-N-[2-(methylsulfanyl)phenyl]-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
6-methyl-N-[2-(methylsulfanyl)phenyl]-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C21H18N2O3S2 |
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Molecular Weight |
410.5 g/mol |
IUPAC Name |
6-methyl-N-(2-methylsulfanylphenyl)-5,5-dioxobenzo[c][1,2]benzothiazine-9-carboxamide |
InChI |
InChI=1S/C21H18N2O3S2/c1-23-18-12-11-14(21(24)22-17-8-4-5-9-19(17)27-2)13-16(18)15-7-3-6-10-20(15)28(23,25)26/h3-13H,1-2H3,(H,22,24) |
InChI Key |
QVDOESFVGSHTCY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)NC3=CC=CC=C3SC)C4=CC=CC=C4S1(=O)=O |
Origin of Product |
United States |
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